Urea nitrate

Description

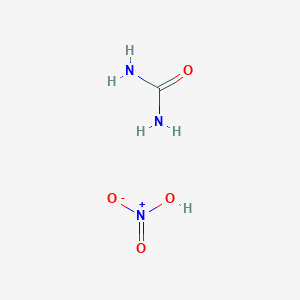

Urea nitrate, [dry] appears as a crystalline compound arising from the neutralization of urea with nitric acid. Melting point 152°C. Slightly soluble in water. Soluble in alcohol. Primary hazard is blast of an instantaneous explosion, not flying projectiles or fragments.

Properties

IUPAC Name |

nitric acid;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.HNO3/c2*2-1(3)4/h(H4,2,3,4);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTGUZPQPXGYFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924672 | |

| Record name | Carbamimidic acid--nitric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white odorless solid; [HSDB] Colorless to white odorless crystalline powder; [MSDSonline] | |

| Record name | Urea nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In alcohol, 1.35 g/100 g at 0 °C, 8.84 g/100 g at 65.3 °C, Insoluble in nitric acid, In water, 9.30 g/100 g at 0 °C, 39.84 g/100 g at 65.3 °C | |

| Record name | Urea nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.690 g/cu cm at 20 °C | |

| Record name | Urea nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic leaflets from water, White leaflets, Colorless crystals, Crystalline solid, Colorless minerals or prisms | |

CAS No. |

124-47-0, 17687-37-5 | |

| Record name | Urea nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, nitrate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17687-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid--nitric acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urea nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UREA NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHJ35702MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urea nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

152 °C (decomposes) | |

| Record name | Urea nitrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1021 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Scientific Context and Early Research on Urea Nitrate

Early Isolation and Characterization Methodologies

The initial discovery of urea (B33335) nitrate (B79036) is credited to William Cruickshank in 1797. wikipedia.org However, it was the work of the English chemist and physician William Prout in 1817 that established a systematic method for its isolation and purification. wikipedia.orgbrepolsonline.net Prout's procedure was instrumental in obtaining pure samples of urea for further study. brepolsonline.net

The early method for isolating urea nitrate was intrinsically linked to the study of urine. The process began with the concentration of urine, often by evaporation, to create a syrupy liquid. iaset.us Strong nitric acid was then added to this concentrate, causing urea nitrate to precipitate out of the solution as crystals. wikipedia.org This precipitation is a result of the basic urea molecule reacting with the strong acid to form a salt of low solubility in the acidic medium. sciencemadness.org

To purify the crude urea nitrate crystals, they were redissolved in boiling water, and charcoal was added. wikipedia.org The charcoal acted as a decolorizing agent, adsorbing impurities. After filtration to remove the charcoal, the solution was allowed to cool, promoting the recrystallization of purer urea nitrate. wikipedia.org This method became a standard technique in 19th-century chemistry for obtaining urea. brepolsonline.net To regenerate urea from the purified nitrate salt, a base such as barium carbonate or potassium carbonate would be added, followed by extraction of the urea with alcohol. wikipedia.orgiaset.us

Modern laboratory synthesis follows a similar principle, directly reacting urea with nitric acid. sciencemadness.orgorientjchem.org This reaction is exothermic and requires temperature control. wikipedia.orgsciencemadness.org The process typically involves dissolving urea in water and then adding nitric acid dropwise while stirring, which leads to the immediate precipitation of white urea nitrate crystals. orientjchem.orgdtic.mil

Table 1: Early and Modern Urea Nitrate Synthesis

| Method | Starting Materials | Key Steps |

|---|---|---|

| Prout's Method (1817) | Urine, Nitric Acid, Charcoal | Concentration of urine, Precipitation with nitric acid, Recrystallization from boiling water with charcoal. wikipedia.orgbrepolsonline.netiaset.us |

| Modern Lab Synthesis | Urea, Nitric Acid, Water | Dissolving urea in water, Dropwise addition of nitric acid with cooling, Filtration and washing of the precipitate. sciencemadness.orgorientjchem.org |

Evolution of Scientific Understanding of Urea Nitrate's Composition and Reactivity

The scientific understanding of urea nitrate's composition and reactivity evolved significantly from its initial isolation. Prout's work was not only procedural but also analytical. In 1817, he was the first to determine the chemical composition of pure urea, a foundational step that also informed the understanding of its nitrate salt. wikipedia.orguam.es His analyses were remarkably accurate for the time. uam.es

The study of urea and its derivatives like urea nitrate was central to the debate against vitalism—the theory that organic compounds could only be produced by living organisms. libretexts.org Friedrich Wöhler's synthesis of urea from inorganic starting materials in 1828 was a landmark event that challenged this theory. libretexts.orgacs.org The ability to form urea nitrate from urea, a product that could now be synthesized in the laboratory, further solidified the idea that organic chemistry followed the same fundamental principles as inorganic chemistry. rochelleforrester.ac.nz

Early structural understanding was limited. It was known to be a salt formed from urea and nitric acid, but the precise nature of the bonding was a subject of investigation for many years. researchgate.net It is now understood that urea nitrate is an acid-base complex. acs.org The urea molecule contains a carbonyl group (C=O), where the electronegative oxygen atom draws electron density, giving it a partial negative charge. wikipedia.org The proton (H+) from nitric acid is attracted to this oxygen atom, forming a covalent bond. wikipedia.org This protonation occurs on the oxygen rather than the nitrogen atoms. researchgate.net The resulting structure is more accurately described as a uronium nitrate, consisting of a protonated urea cation and a nitrate anion held together by hydrogen bonds. sciencemadness.orgresearchgate.net

Quantum chemistry studies have further illuminated the nature of the gaseous urea nitrate complex, identifying two isomeric forms stabilized by hydrogen bonding between the urea molecule and nitric acid. acs.orgnih.gov

The reactivity of urea nitrate, particularly its decomposition, has also been a focus of research. Early observations noted its instability in basic solutions and its hydrolysis in hot water. sciencemadness.org Later studies, employing techniques like T-jump/FT-IR spectroscopy and theoretical calculations, have detailed its thermal decomposition pathways. acs.orgacs.orguri.edu These studies indicate that the decomposition can proceed through different channels depending on conditions, primarily breaking down into species such as isocyanic acid (HNCO), ammonia (B1221849) (NH₃), and nitric acid (HNO₃). acs.orgacs.org The presence of nitric acid is shown to catalyze the breakdown of urea. acs.orgnih.gov

Table 2: Properties of Urea Nitrate

| Property | Value |

|---|---|

| Chemical Formula | CH₅N₃O₄ or (NH₂)₂CO·HNO₃ wikipedia.org |

| Molar Mass | 123.068 g·mol⁻¹ wikipedia.org |

| Melting Point | 157–159 °C (decomposes) wikipedia.org |

| Density | 1.67 g/cm³ wikipedia.org |

| Crystal System | Orthorhombic orientjchem.orgresearchgate.net |

Synthesis and Formation Mechanisms of Urea Nitrate

Methodological Investigations of Urea (B33335) Nitrate (B79036) Synthesis from Precursors

The synthesis of urea nitrate is typically achieved through the direct reaction of urea with nitric acid. Methodological studies have focused on controlling the reaction and crystallization process to obtain crystals with desired characteristics.

The growth of urea nitrate single crystals is commonly performed from an aqueous solution using the slow evaporation technique. ijsrset.comorientjchem.org This method involves dissolving equimolar amounts of urea and nitric acid in a solvent, typically distilled water, and allowing the solvent to evaporate slowly at a constant temperature. orientjchem.orgresearchgate.net

Researchers have successfully grown colorless, transparent single crystals of urea nitrate by dissolving urea in distilled water and adding nitric acid dropwise while stirring. orientjchem.orgresearchgate.net The resulting saturated solution is filtered to remove impurities and left for crystallization in a controlled environment to minimize thermal and mechanical shocks. orientjchem.org Well-defined crystals have been harvested over a period of several days. orientjchem.org Studies have confirmed the grown crystals belong to the orthorhombic system. researchgate.net The optical properties of these crystals show very low absorption in the visible region, with a UV cut-off around 300 nm. researchgate.net

The table below summarizes typical parameters for urea nitrate crystal growth via the slow evaporation technique.

| Parameter | Value/Description | Source(s) |

| Reactants | Urea, Nitric Acid | orientjchem.org, researchgate.net |

| Solvent | Distilled Water | orientjchem.org, researchgate.net |

| Technique | Slow Evaporation Solution Growth | ijsrset.com, orientjchem.org |

| Temperature | Room Temperature | ijsrset.com, orientjchem.org |

| Harvest Time | ~8 days | orientjchem.org |

| Resulting Crystal Size | 2 x 1 x 0.8 cm (average) | orientjchem.org |

| Crystal System | Orthorhombic | researchgate.net |

This table presents interactive data based on the text.

The formation of urea nitrate is highly dependent on specific reaction parameters, including reactant concentrations and pH. In contexts such as industrial denitrification, where urea nitrate formation is an undesirable side reaction, controlling these parameters is crucial.

Studies on wet denitrification processes using urea have shown that urea nitrate precipitates from the absorption solution when the concentration product of [urea], [H+], and [NO3−] exceeds a certain threshold. mdpi.com Research determined this threshold to be between 0.87 and 1.22 mol³/L³. mdpi.com The formation of urea nitrate is a key challenge in such systems, as it can pose safety risks. mdpi.com

The influence of several parameters on urea nitrate formation has been investigated:

Urea and Nitrate Concentration: The amount of nitric acid required to initiate urea nitrate precipitation decreases as the initial nitrate concentration in the solution increases. mdpi.com

The following table outlines the influence of key parameters on urea nitrate formation, particularly in the context of avoiding its precipitation in industrial processes.

| Parameter | Influence on Urea Nitrate Formation | Preferred Condition to Avoid Formation | Source(s) |

| Reactant Concentrations | Precipitation occurs when [Urea][H⁺][NO₃⁻] > 0.87-1.22 mol³/L³ | Keep concentration product below the threshold | mdpi.com |

| pH | Acidic conditions favor the reaction process | Alkaline conditions | mdpi.com |

| Temperature (30-70°C) | Negligible effect on overall denitrification efficiency | N/A for avoiding formation within this range | mdpi.com |

This table presents interactive data based on the text.

Mechanistic Studies of Urea Nitrate Formation in Complex Systems

Beyond controlled laboratory synthesis, urea nitrate can form in complex environmental and industrial systems. Research in these areas focuses on understanding the underlying chemical mechanisms.

Urea is a component of dissolved organic nitrogen found in rainfall and aerosols. publish.csiro.auresearchgate.net Theoretical studies have investigated the role of urea in atmospheric chemistry, particularly in the hydrolysis of nitrogen dioxide (NO₂) and the subsequent formation of urea nitrate aerosols. publish.csiro.auresearchgate.net

Computational studies have shown that urea can catalyze the hydrolysis of NO₂, a reaction that produces nitrous acid (HONO) and nitric acid (HNO₃). publish.csiro.auresearchgate.net The nitric acid can then react with urea to form urea nitrate, which is a typical HNO₃ aerosol. publish.csiro.au The formation of an acid-base complex between urea and nitric acid is energetically more favorable than the formation of zwitterions. publish.csiro.auresearchgate.net The energy barrier for the formation of the acid-base complex is significantly lower, at 0.10 kcal mol⁻¹, compared to the zwitterionic form. publish.csiro.auresearchgate.net Humidity also plays a role, as additional water molecules can act as solvents, reducing the energy barrier for the hydrolysis reaction. publish.csiro.auresearchgate.net Both ammonia (B1221849) and nitrogen oxides in the atmosphere can lead to the formation of aerosol phase compounds, such as ammonium (B1175870) and nitrate, which can be transported over long distances. cambridge.orgnine-esf.org

The table below summarizes the energetic favorability of different urea nitrate formation pathways in the atmosphere as determined by theoretical calculations.

| Formation Pathway | Energy Barrier (kcal mol⁻¹) | Finding | Source(s) |

| Acid-Base Complex (UN-2) | 0.10 | More favorable pathway | publish.csiro.au, researchgate.net |

| Zwitterion (UN-1) | 3.98 | Less favorable pathway | publish.csiro.au, researchgate.net |

This table presents interactive data based on the text.

In industrial settings, particularly those utilizing wet denitrification technologies with urea solutions to control NOx emissions, the formation of urea nitrate is a known side reaction. mdpi.com This process is common in industries with flue gas characterized by low temperatures and high moisture content, where selective catalytic reduction (SCR) is less applicable. mdpi.com

The primary goal of this technology is the reaction of nitrogen oxides with urea to produce nitrogen (N₂) and carbon dioxide (CO₂). mdpi.com However, the process can also lead to the accumulation of nitrate in the scrubbing solution. mdpi.com Under certain conditions, specifically when the solution becomes sufficiently acidic and concentrated with urea and nitrate ions, urea nitrate will precipitate. mdpi.comresearchgate.net The formation of this solid byproduct is highly undesirable as it can cause operational problems and introduces safety hazards. mdpi.com Research has focused on clarifying the main and side reaction paths to guide the optimization of process conditions, improve reactor efficiency, and prevent the occurrence of these side reactions. mdpi.com

Molecular and Supramolecular Structural Analysis of Urea Nitrate

Crystallographic Investigations

The precise arrangement of atoms and molecules in the crystalline lattice of urea (B33335) nitrate (B79036) has been elucidated through various X-ray diffraction techniques. These methods provide fundamental insights into its solid-state structure.

Single crystal X-ray diffraction has been instrumental in determining the three-dimensional arrangement of atoms in urea nitrate. These studies reveal a structure composed of layers where urea and nitrate groups are held together by hydrogen bonds. researchgate.net The positions of all atoms, including hydrogen, have been precisely located, yielding a comprehensive understanding of the molecular geometry and packing. researchgate.net

The urea molecule in urea nitrate is protonated at the oxygen atom, forming a cation. This protonation leads to the formation of an O-H bond, and the positive charge is stabilized by resonance between the carbonyl group and the two amino groups, giving the urea cation an amidinium-like character. wikipedia.org This cation is then ionically paired with the nitrate anion. wikipedia.org

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phases of a material. For urea nitrate, PXRD analysis has confirmed its crystalline nature and has been used to characterize its structure. orientjchem.orgorientjchem.orgresearchgate.net Studies have shown that urea nitrate typically crystallizes in the orthorhombic system. orientjchem.orgorientjchem.orgresearchgate.net Furthermore, PXRD has been employed to monitor the formation of urea nitrate during synthesis and to study phase transitions under pressure. researchgate.netacs.org For instance, a pressure-induced irreversible phase transition from a two-dimensional hydrogen-bonded network to a three-dimensional one has been observed, resulting in a new high-density phase. acs.org

The utility of PXRD extends to quantitative phase analysis, which allows for the determination of the fraction of different crystalline phases in a mixture. mdpi.com It is also a key tool in monitoring crystallization processes in real-time. acs.org

Crystallographic studies have established that urea nitrate belongs to the orthorhombic crystal system. orientjchem.orgorientjchem.orgresearchgate.net One study identified the space group as P2₁2₁2₁. orientjchem.org Another investigation reported a monoclinic system for urea nitrate, highlighting the potential for polymorphism or the influence of experimental conditions on the crystal structure. arizona.edu The crystallographic constants, which define the dimensions and angles of the unit cell, have been determined through these diffraction studies.

| Crystal System | Space Group | Reference |

| Orthorhombic | P2₁2₁2₁ | orientjchem.orgorientjchem.orgresearchgate.net |

| Monoclinic | Not specified | arizona.edu |

Intermolecular Interactions and Hydrogen Bonding Architectures

The structure and stability of crystalline urea nitrate are dominated by a complex network of intermolecular interactions, primarily hydrogen bonds.

Both intramolecular and intermolecular hydrogen bonds play a crucial role in the supramolecular assembly of urea nitrate. The protonated urea cation features intramolecular hydrogen bonds. worktribe.com However, the most significant interactions are the intermolecular hydrogen bonds that link the urea cations and nitrate anions into extended networks. worktribe.comat.ua

Quantum chemistry calculations have explored the nature of the urea-nitric acid complex. These studies indicate that gaseous urea nitrate exists as two isomeric acid-base complexes, stabilized by hydrogen bonding between the acidic proton of nitric acid and either the oxygen or nitrogen atoms of urea. nih.gov The form where the oxygen atom accepts the proton is more stable. nih.gov

Theoretical investigations into the formation of urea nitrate from its constituent molecules suggest that the production of an acid-base complex is energetically more favorable than the formation of a zwitterionic species (NH₂CONH₃⁺NO₃⁻) in the gas phase. researchgate.netresearchgate.net The acid-base complex is characterized by a strong hydrogen bond between the urea carbonyl and nitric acid. researchgate.net However, once formed, the potential distribution maps of urea nitrate suggest a tendency to form zwitterions. researchgate.net The presence of water molecules during formation can also influence the resulting structure, favoring the zwitterionic form. researchgate.net

Crystal Morphology and Growth Process Studies

The physical characteristics and formation of urea nitrate crystals are defined by their specific morphology and the conditions under which they are grown. Research into these aspects provides insight into the compound's structural nature and informs its handling and application.

Detailed Research Findings

Studies have successfully grown single crystals of urea nitrate using the slow evaporation technique from an aqueous solution. orientjchem.orgresearchgate.net This common method involves dissolving urea and nitric acid, often in equimolar amounts, in distilled water at room temperature. orientjchem.orgresearchgate.net To achieve well-defined crystals, the solution is typically filtered to remove impurities and then left undisturbed with a perforated cover to allow for a controlled rate of evaporation. orientjchem.orgresearchgate.net Under these conditions, colorless, transparent, and bright crystals can be harvested after a period of about eight days, with reported sizes reaching up to 2 x 1 x 0.8 cm. orientjchem.orgresearchgate.net

The synthesis process itself involves a reaction between urea and nitric acid. gjesr.com The dissolution of urea in water is an endothermic process, causing the solution's temperature to decrease, while the subsequent addition of nitric acid is exothermic, leading to a temperature increase and the precipitation of white crystals. gjesr.com The resulting compound is highly soluble in water but less so in nitric acid, a property that aids crystallization during synthesis. For purification and obtaining clear crystals, recrystallization from solvents like methanol (B129727) can also be employed. iucr.org

The morphology of urea nitrate crystals has been described as colorless leaflets or a white crystalline powder. nih.gov They are noted to be exceptionally soft and flexible. researchgate.net Neutron diffraction studies have revealed that the crystals exhibit a pronounced cleavage plane along the (00l) plane, a characteristic similar to that of mica. iucr.org Further examination of the crystal surface using Scanning Electron Microscopy (SEM) has shown a step-like structure, which confirms a layer-by-layer growth mechanism. orientjchem.orgresearchgate.net

There are conflicting reports in the literature regarding the precise crystal system of urea nitrate. Some studies, including recent work from 2024, identify the crystals as belonging to the orthorhombic system with a P2₁2₁2₁ space group. orientjchem.orgresearchgate.net In contrast, earlier research, including neutron diffraction studies from 1969, determined the structure to be monoclinic with a P2₁/c space group. iucr.orgresearchgate.net This discrepancy highlights the need for further definitive structural analysis.

The growth process is sensitive to several factors. Minimizing mechanical and thermal disturbances is crucial for obtaining well-formed single crystals. orientjchem.orgresearchgate.net Temperature control is also important, not only for managing the evaporation rate but also to prevent potential decomposition. orientjchem.org

Data Tables

Table 1: Crystallographic Data for Urea Nitrate Data based on conflicting reports in the literature.

| Parameter | Monoclinic System iucr.org | Orthorhombic System orientjchem.orgresearchgate.net |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| Lattice Parameters | a = 9.5434 Å | Not Reported |

| b = 8.2010 Å | ||

| c = 7.4982 Å | ||

| β = 124.246° |

Table 2: Typical Crystal Growth Parameters (Slow Evaporation Method)

| Parameter | Value / Description | Source(s) |

| Method | Slow evaporation from solution | orientjchem.orgresearchgate.net |

| Reactants | Urea, Nitric Acid (equimolar) | orientjchem.orgresearchgate.net |

| Solvent | Distilled Water | orientjchem.orgresearchgate.net |

| Temperature | Room Temperature | orientjchem.orgresearchgate.net |

| Growth Period | Approximately 8 days | orientjchem.orgresearchgate.net |

| Resulting Crystal Size | ~ 2 cm x 1 cm x 0.8 cm | orientjchem.orgresearchgate.net |

| Crystal Appearance | Colorless, transparent, bright | orientjchem.orgresearchgate.net |

Spectroscopic Characterization of Urea Nitrate

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and understanding the structural framework of urea (B33335) nitrate (B79036).

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy of urea nitrate reveals characteristic absorption bands that confirm the presence of its constituent functional groups. The formation of urea nitrate from urea and nitric acid results in a distinct infrared spectrum. researchgate.net

Key vibrational modes observed in the FTIR spectrum of urea nitrate include the symmetric and asymmetric stretching of the N-H bonds in the amine groups, typically appearing at approximately 3414 cm⁻¹ and 3368 cm⁻¹, respectively. orientjchem.org A significant band around 1707 cm⁻¹ is attributed to the C=O stretching vibration. orientjchem.orgorientjchem.org The presence of the nitrate group is confirmed by a strong absorption band near 1319 cm⁻¹. orientjchem.orgorientjchem.org Furthermore, a band observed around 2428 cm⁻¹ is assigned to the O-H symmetric stretching, resulting from hydrogen bonding between the carbonyl oxygen and the nitric acid proton (C=O···H-ONO₂). researchgate.netorientjchem.org This hydrogen bonding is a key feature of the urea nitrate structure. uri.edu

Table 1: Characteristic FTIR Peaks of Urea Nitrate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3414 | Asymmetric N-H Stretch | -NH₂ | orientjchem.org |

| 3368 | Symmetric N-H Stretch | -NH₂ | orientjchem.org |

| 2428 | O-H Symmetric Stretch (H-bonded) | C=O···H-ONO₂ | researchgate.netorientjchem.org |

| 1717 | C=O Stretch | Carbonyl | researchgate.net |

| 1707 | C=O Stretch | Carbonyl | orientjchem.orgorientjchem.org |

| 1665 | C=O Stretch | Carbonyl | researchgate.net |

| 1627 | N-H Bending | -NH₂ | researchgate.net |

| 1384 | C-N Harmonic Stretch | -C-N | researchgate.net |

| 1319 | -NO₃ Stretch | Nitrate | orientjchem.orgorientjchem.org |

Raman Spectroscopy for Structural Elucidation

Raman spectroscopy provides complementary information to FTIR for the structural analysis of urea nitrate. A prominent and intense peak in the Raman spectrum of urea nitrate is observed at approximately 1050 cm⁻¹, which is attributed to the symmetric stretching vibration of the NO₃⁻ ion. researchgate.net Another characteristic peak appears around 1020 cm⁻¹, corresponding to the C-N symmetric stretching mode. researchgate.neturi.edu The C=O stretching vibration in the Raman spectrum is typically found near 1574 cm⁻¹. uri.edu Comparing the Raman spectrum of urea nitrate with that of urea and potassium nitrate helps in assigning these characteristic peaks. researchgate.net

Table 2: Key Raman Peaks of Urea Nitrate

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 1574 | C=O Stretch | Carbonyl | uri.edu |

| 1050 | Symmetric NO₃⁻ Stretch | Nitrate | researchgate.net |

| 1046 | Symmetric NO₃ Stretch | Nitrate | researchgate.net |

| 1020 | C-N Symmetric Stretch | -C-N | researchgate.neturi.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the molecular structure of urea nitrate in solution. Studies utilizing ¹H and ¹³C NMR have been conducted to analyze the compound and its degradation products. iaea.org The chemical shifts observed in the NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. For instance, ¹³C NMR data for urea nitrate shows a characteristic signal corresponding to the carbonyl carbon. chemicalbook.com Zero-field NMR (ZULF NMR) J-spectroscopy has also been employed to study urea solutions, providing insights into the J-coupling networks within the molecule. acs.org

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Optical Properties Related to Material Applications

UV-Vis-NIR spectroscopy is utilized to investigate the optical properties of urea nitrate, particularly its transparency and absorption characteristics, which are important for potential optical applications. orientjchem.org Urea nitrate crystals are highly transparent in the visible and near-infrared regions, from 300 nm to 1100 nm, with no significant absorption peaks. orientjchem.org The lower cut-off wavelength is typically around 300 nm. orientjchem.orgorientjchem.orgresearchgate.net This wide transparency window makes it a candidate for nonlinear optical (NLO) applications. orientjchem.org The optical band gap of urea nitrate has been determined from UV-Vis absorption data. For a related compound, urea lead nitrate, the optical energy gap was calculated to be 4.32 eV. derpharmachemica.com

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX) for Morphological and Elemental Composition Analysis

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDAX) are employed to study the surface morphology and elemental composition of urea nitrate crystals. SEM analysis of urea nitrate crystals has revealed a step-like structure on the surface, which suggests a layer-by-layer growth mechanism. orientjchem.org The crystals are often described as crack-free with well-defined grain boundaries. orientjchem.org

EDAX analysis confirms the elemental composition of urea nitrate, showing the presence of carbon, nitrogen, and oxygen. orientjchem.org The analysis indicates a higher percentage of nitrogen and oxygen in urea nitrate compared to urea, which is consistent with the incorporation of the nitrate group. orientjchem.orgorientjchem.org

Table 3: Elemental Composition of Urea Nitrate from EDAX

| Element | Presence Confirmed | Significance | Reference |

|---|---|---|---|

| Carbon (C) | Yes | Backbone of the urea molecule | orientjchem.org |

| Nitrogen (N) | Yes | Present in both urea and nitrate groups | orientjchem.orgorientjchem.org |

| Oxygen (O) | Yes | Present in both urea and nitrate groups | orientjchem.orgorientjchem.org |

Theoretical and Computational Chemistry Studies of Urea Nitrate

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. For urea (B33335) nitrate (B79036), these methods have been applied to understand its geometry, energetics, and reactive nature. Calculations are often performed using various levels of theory and basis sets, such as B3LYP, MP2, and HF, with basis sets like 6-31++G(2d,p) and 6-311G**, to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.netugm.ac.id

Computational studies have explored the energetics of urea nitrate formation and decomposition. Gaseous urea nitrate can exist in two isomeric forms, both of which are acid-base complexes stabilized by hydrogen bonds between urea and nitric acid. acs.orgresearchgate.net The binding energies for these isomers, calculated at the G2M level with basis set superposition error (BSSE) correction, are 13.7 and 8.3 kcal/mol, respectively. acs.orgresearchgate.net The standard enthalpies of formation (ΔfH°₂₉₈) for these have been estimated at -102.3 and -97.1 kcal/mol. acs.orgresearchgate.net

Several decomposition pathways have been modeled. One prominent pathway involves an internal hydrogen transfer from one amino group to the other, leading to the formation of ammonia (B1221849) (NH₃), isocyanic acid (HNCO), and nitric acid (HNO₃). researchgate.netpsu.edu This endothermic channel has a calculated potential energy barrier of 47.8 kcal/mol at the MP2/6-31++G(2d,p) level. researchgate.net Another modeled pathway is the nitric acid-catalyzed breakdown of urea into HNCO and NH₃, which is predicted to be the most favorable decomposition route for gaseous urea nitrate. acs.org In this mechanism, nitric acid acts as a catalyst by facilitating proton transfer. acs.orgresearchgate.net The formation of an acid-base complex is more favorable, with a low energy barrier of 0.10 kcal mol⁻¹, which is significantly lower than the pathway to form zwitterions. publish.csiro.auresearchgate.net

The table below summarizes the energetic data for the formation of gaseous urea nitrate isomers.

| Isomer | Binding Energy (D₀°, kcal/mol) | Standard Enthalpy of Formation (ΔfH°₂₉₈, kcal/mol) |

| O-protonated | 13.7 | -102.3 |

| N-protonated | 8.3 | -97.1 |

Data sourced from electronic structure calculations at the G2M level with BSSE correction. acs.orgresearchgate.net

Transition state analysis is crucial for understanding the kinetics of chemical reactions. For the decomposition of urea nitrate, computational methods have been used to identify and characterize the transition states (TS) along the reaction coordinates. psu.edu For the internal hydrogen transfer pathway, a transition state, denoted as TS(1), has been located. psu.edu This transition state has an imaginary frequency corresponding to the H---N stretching mode, confirming it as a saddle point on the potential energy surface. psu.edu The activation energy for the process from the urea nitrate complex to this transition state is calculated to be 64.2 kcal/mol. psu.edu

In the nitric acid-catalyzed decomposition, nitric acid plays a role in lowering the energy barrier by acting as a proton shuttle in a cyclic hydrogen-bonded structure. acs.orgresearchgate.net This catalytic role facilitates a double proton transfer, leading to either the keto-enol tautomerization of urea or its breakdown into smaller molecules. acs.orgresearchgate.net The presence of water molecules can also act as a solvent, further reducing the energy barrier for hydrolysis reactions. publish.csiro.auresearchgate.net

Potential Energy Surface (PES) Mapping and Analysis

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. For urea nitrate, PES mapping has been used to explore its conformational flexibility and reaction pathways. wvu.eduresearchgate.netacs.orgresearchgate.net Studies have identified various energy minima corresponding to stable conformations and saddle points corresponding to transition states. wvu.edu

The PES for urea nitrate decomposition reveals multiple reaction channels. psu.edu The initial endothermic channel leading to ammonia, isocyanic acid, and nitric acid is well-defined quantum mechanically. psu.edu The surface shows that the decomposition can proceed through an intermediate formed after an internal proton transfer. psu.edu The topology of the PES is complex, with the possibility of more than one internal rotation path for this flexible molecule. wvu.edu The analysis of the PES helps in understanding how the molecule navigates from the reactant state to the product state through the lowest energy path.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular interactions, such as hydrogen bonding, within a molecular system. uni-muenchen.dewisc.edu In urea nitrate, NBO analysis has been instrumental in characterizing the nature of the strong hydrogen bonds between the uronium cation and the nitrate anion. researchgate.netacs.org

The analysis reveals significant donor-acceptor interactions between the lone pair orbitals of the oxygen atoms in the nitrate anion and the antibonding orbitals of the N-H bonds in the uronium cation. researchgate.netresearchgate.netnih.gov For instance, in complexes of urea nitrate with other molecules like RDX, the O–H···O and N–H···O hydrogen bonds are identified as the key intermolecular interactions. researchgate.net The NBO analysis quantifies the stabilization energy associated with these charge-transfer interactions, confirming the strength and directionality of the hydrogen bonds that hold the crystalline structure together. nih.govresearchgate.netosjournal.org The hydrogen bond between the urea carbonyl and nitric acid is found to be particularly strong. publish.csiro.auresearchgate.net

The table below shows representative stabilization energies (E(2)) from NBO analysis for interactions in a urea-containing system, illustrating the strength of hydrogen bonding.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(O) of Nitrate | σ(N-H) of Uronium | > 5.0 |

| LP(N) of Urea | σ(O-H) of Nitric Acid | ~8.13 |

Note: These are illustrative values based on typical NBO analyses of similar hydrogen-bonded systems. wisc.edu

Computational Studies on Solvation Effects and Thermodynamic Stability

Computational studies have also investigated the influence of solvents, particularly water, on the thermodynamic stability of urea nitrate. researchgate.netmdpi.comacs.orgnih.gov The formation of urea nitrate from urea and nitric acid is a reversible process influenced by the surrounding medium. mdpi.com

Studies have shown that humidity affects the formation of urea nitrate. publish.csiro.auresearchgate.net Increased humidity leads to better thermodynamic stability for multi-water-promoted hydrolysis reactions, where the extra water molecules act as a solvent to lower the energy barrier. publish.csiro.auresearchgate.net The presence of water can facilitate proton transfer and influence the equilibrium between the neutral acid-base complex and the zwitterionic form. publish.csiro.auresearchgate.net

The thermodynamic conditions for the precipitation of urea nitrate from an aqueous solution have been modeled. It was found that urea nitrate precipitates only when the concentration product of [urea], [H⁺], and [NO₃⁻] exceeds a critical value of approximately 0.87–1.22 mol³/L³. mdpi.com These computational models are essential for understanding and controlling the formation and stability of urea nitrate in different environments. mdpi.comarxiv.org

Decomposition Pathways and Thermal Stability Mechanisms of Urea Nitrate

Kinetics and Thermodynamics of Thermal Decomposition

The study of the kinetics and thermodynamics of urea (B33335) nitrate's thermal decomposition provides crucial insights into its stability and reaction mechanisms.

The activation energy (Ea) is a key parameter in understanding the kinetics of a chemical reaction, representing the minimum energy required for a reaction to occur. For the thermal decomposition of urea nitrate (B79036), various activation energies have been determined, reflecting the complexity of the decomposition process which can proceed through different pathways.

Isothermal heating experiments have been used to determine the activation energies for the decomposition of both the nitrate and urea components of urea nitrate. uri.edutandfonline.com These studies yielded activation energies of 158 kJ/mol for the nitrate and 131 kJ/mol for the urea, with corresponding pre-exponential factors of 1.39x10¹² s⁻¹ and 2.66x10⁹ s⁻¹, respectively. uri.edutandfonline.com These values suggest that the decomposition rates predicted by these two sets of Arrhenius constants are within a factor of two of each other. uri.edutandfonline.com

Non-isothermal calorimetry techniques have also been employed to measure the decomposition kinetics of urea nitrate under varying heating rates. researchgate.netresearchgate.net In a closed system, an activation energy of 206 kJ/mol with a pre-exponential factor (Ln Z/min⁻¹) of 47 was determined. researchgate.netresearchgate.net In contrast, an open system yielded an activation energy of 113 kJ/mol with a pre-exponential factor of 21. researchgate.netresearchgate.net This difference highlights the significant influence of the experimental setup on the decomposition kinetics, where the major decomposition step is strongly coupled with an endothermic dissociation reaction. researchgate.net

Further studies using a gravimetric method in the temperature range of 106-150°C calculated an enthalpy of activation of 27.6 ± 1.2 kcal/mole (approximately 115.5 kJ/mol). capes.gov.br Ab initio calculations have also been used to explore the initial decomposition process, identifying a potential energy barrier of 47.8 kcal/mol (approximately 200 kJ/mol) for an endothermic reaction channel. researchgate.net

Interactive Data Table: Activation Energies for Urea Nitrate Decomposition

| Method | System | Activation Energy (kJ/mol) | Pre-exponential Factor | Reference |

| Isothermal Heating (Nitrate) | - | 158 | 1.39x10¹² s⁻¹ | uri.edutandfonline.com |

| Isothermal Heating (Urea) | - | 131 | 2.66x10⁹ s⁻¹ | uri.edutandfonline.com |

| Non-isothermal Calorimetry | Closed | 206 | Ln Z = 47 min⁻¹ | researchgate.netresearchgate.net |

| Non-isothermal Calorimetry | Open | 113 | Ln Z = 21 min⁻¹ | researchgate.netresearchgate.net |

| Gravimetric Method | Open Air | 115.5 | - | capes.gov.br |

| Ab initio Calculation | - | ~200 | - | researchgate.net |

The degradation of urea nitrate is highly dependent on temperature, with different decomposition pathways becoming dominant at different temperature ranges.

At temperatures below its melting point (around 152-160°C), urea nitrate undergoes a slow degradation process. capes.gov.bruri.edu Studies conducted at 100°C showed that urea nitrate completely degrades after 72 hours. researchgate.netiaea.orgosti.gov This degradation results in a mixture of solid products (69%) and gaseous species (31%). researchgate.netiaea.orgosti.gov The solid residue consists of ammonium (B1175870) nitrate, urea, and biuret (B89757), while the gaseous products include unreacted nitric acid, isocyanic acid, and traces of ammonia (B1221849). researchgate.netiaea.orgosti.gov

Differential Scanning Calorimetry (DSC) analyses indicate that urea nitrate exhibits two exothermic regions, suggesting a multi-stage decomposition. uri.edu The initial, lower-temperature exotherm suggests it is less stable than guanidine (B92328) nitrate. uri.edu However, the total heat released is less than that of guanidine nitrate. uri.edu

As the temperature increases, the decomposition becomes more complex. The initial step is often the dissociation of urea nitrate into urea and nitric acid. uri.eduuc.pt The urea then undergoes further decomposition. uc.pt At temperatures up to 190°C, urea melts and decomposes, and also reacts with isocyanic acid to form biuret. uc.ptkit.edu Between 190°C and 250°C, the degradation of urea continues, and biuret starts to decompose, leading to the formation of condensed-phase species like cyanuric acid and ammelide (B29360). uc.ptkit.edu Above 250°C, cyanuric acid sublimates, and at temperatures exceeding 360°C, high-temperature deposits like ammelide and ammeline (B29363) decompose. kit.edu

The decomposition process becomes more exothermic at higher temperatures as the formation of CO2 and H2O becomes more dominant. psu.edu The behavior of the decomposition products suggests that there are two main decomposition pathways that are dependent on both pressure and temperature. psu.edu

Identification and Characterization of Decomposition Products

The decomposition of urea nitrate yields a variety of gaseous and condensed-phase products, the nature and proportions of which are influenced by the decomposition conditions.

At lower temperatures, particularly below the melting point, the primary decomposition products are a result of the initial dissociation of urea nitrate into urea and nitric acid. uri.eduuc.pt Subsequent reactions lead to the formation of a solid mixture containing ammonium nitrate, urea, and biuret. researchgate.netiaea.orgosti.gov The gaseous species released include unreacted nitric acid, isocyanic acid (HNCO), and traces of ammonia (NH3). researchgate.netiaea.orgosti.gov

As the temperature increases, a wider range of products is observed. Gas chromatographic analysis of the product gases from isothermal decomposition in the range of 106-150°C identified carbon dioxide (CO2), nitrous oxide (N2O), and traces of water vapor. capes.gov.br A pasty, amorphous solid product was also identified as cyanourea. capes.gov.br

At higher temperatures, TG-infrared spectroscopy/mass spectrometry has been used to identify and quantify the released gas species. researchgate.net These studies have detected signals corresponding to isocyanic acid (HNCO), nitrous oxide (N2O), carbon dioxide (CO2), and ammonia (NH3). researchgate.net Other studies have also reported the formation of melamine (B1676169) and cyanuric acid in the condensed phase. uri.edu

Quantum mechanical calculations support the formation of initial gaseous species in the order of NH3, HNCO, and HNO3. researchgate.net The presence of isocyanic acid is significant as it can react with remaining urea to form biuret, which can then undergo further polymerization to form compounds like ammelide, ammeline, and cyanuric acid, which are stable at higher temperatures. researchgate.net

Interactive Data Table: Decomposition Products of Urea Nitrate

| Phase | Product | Chemical Formula | Reference |

| Solid | Ammonium Nitrate | NH₄NO₃ | researchgate.netiaea.orgosti.gov |

| Solid | Urea | CO(NH₂)₂ | researchgate.netiaea.orgosti.gov |

| Solid | Biuret | C₂H₅N₃O₂ | uri.eduresearchgate.netiaea.orgosti.gov |

| Solid | Cyanourea | C₂H₃N₃O | capes.gov.br |

| Solid | Melamine | C₃H₆N₆ | uri.edu |

| Solid | Cyanuric Acid | C₃H₃N₃O₃ | uri.eduresearchgate.net |

| Solid | Ammelide | C₃H₄N₄O₂ | researchgate.net |

| Solid | Ammeline | C₃H₅N₅O | researchgate.net |

| Gaseous | Nitric Acid | HNO₃ | researchgate.netresearchgate.netiaea.orgosti.gov |

| Gaseous | Isocyanic Acid | HNCO | researchgate.netresearchgate.netresearchgate.netiaea.orgosti.gov |

| Gaseous | Ammonia | NH₃ | researchgate.netresearchgate.netresearchgate.netiaea.orgosti.gov |

| Gaseous | Carbon Dioxide | CO₂ | uri.eduresearchgate.netcapes.gov.br |

| Gaseous | Nitrous Oxide | N₂O | uri.eduresearchgate.netcapes.gov.br |

| Gaseous | Water Vapor | H₂O | capes.gov.br |

Elucidation of Mechanistic Models for Urea Nitrate Decomposition

Several mechanistic models have been proposed to explain the thermal decomposition of urea nitrate, often involving initial dissociation or dehydration steps followed by a series of complex reactions.

Another possible route is the dehydration of urea nitrate to form nitrourea (B1361781), which then undergoes subsequent decomposition into gaseous products. uri.edu However, nitrourea has not been observed among the condensed-phase decomposition products of urea nitrate, suggesting this may not be the primary pathway. uri.edu

At high temperatures, the decomposition mechanism is believed to be more complex. uc.pt It likely starts with the same initial dissociation into urea and nitric acid. uc.pt The resulting urea can then decompose into ammonia and isocyanic acid. uc.pt The ammonia can react with nitric acid to form ammonium nitrate. uc.pt The highly reactive isocyanic acid can react with undecomposed urea to form biuret. uc.pt

Theoretical studies using ab initio calculations have shed light on the initial steps of urea nitrate decomposition, highlighting the importance of internal hydrogen transfer. researchgate.netpsu.edu These studies suggest that the decomposition can occur via an internal hydrogen transfer from one amino group to the other, leading to the production of ammonia (NH3). researchgate.netpsu.edu This process involves the formation of an intermediate and two transition states, ultimately leading to the evolution of the initial gaseous species: NH3, isocyanic acid (HNCO), and nitric acid (HNO3). researchgate.net

Quantum mechanical calculations indicate that this internal proton transfer has an activation energy of 64.2 kcal/mol. psu.edu Following the initial proton transfer, an intermediate is formed, which then proceeds through a second transition state to generate the final products. psu.edu These computational results are consistent with experimental observations from T-jump/FT-IR spectroscopy. researchgate.net

Further theoretical work suggests that in the gas phase, nitric acid can act as a catalyst for (1,3) H-shifts in urea. researchgate.netacs.org This involves a double proton transfer within a cyclic hydrogen-bonded structure, where nitric acid acts as both a proton donor and acceptor in a relay fashion. researchgate.netacs.org This catalytic breakdown of urea into HNCO and NH3 is predicted to be the most favorable decomposition pathway for gaseous urea nitrate. researchgate.netacs.org

Comparing the thermal decomposition of urea nitrate with other nitrogen-rich compounds like ammonium nitrate and guanidine nitrate provides valuable context for its stability and reactivity.

Differential Scanning Calorimetry (DSC) suggests that urea nitrate is the least stable of the three, exhibiting an earlier exotherm. uri.edu However, isothermal experiments indicate that the decomposition rates of all three salts are similar. uri.edu Literature values suggest that ammonium nitrate should decompose somewhat slower than urea nitrate, while guanidine nitrate decomposes faster. uri.edutandfonline.com

The decomposition mechanism of urea nitrate shows parallels to that of ammonium nitrate. uri.edu A key step in the decomposition of ammonium nitrate is its dissociation into ammonia and nitric acid, which is analogous to the dissociation of urea nitrate into urea and nitric acid. uri.edu The subsequent decomposition of nitric acid is a critical step in both processes. uri.edu

However, there are also key differences. The decomposition of urea nitrate can lead to the formation of condensed-phase products like biuret and cyanuric acid, which are not typically observed in the decomposition of ammonium nitrate under similar conditions. uri.edu Furthermore, while the decomposition of both ammonium nitrate and urea nitrate is accelerated by acids, the decomposition of guanidine nitrate is accelerated by both acids and bases. uri.edu

The dehydration of urea nitrate to nitrourea is analogous to the dehydration of ammonium nitrate to nitramine and guanidine nitrate to nitroguanidine. uri.edu However, the stability and subsequent decomposition pathways of these nitro derivatives differ significantly. uri.edu

Stability Studies under Varied Environmental Conditions (e.g., Humidity)

The stability of urea nitrate is significantly influenced by environmental factors, most notably humidity. Its hygroscopic nature—the tendency to absorb moisture from the air—is a critical determinant of its chemical integrity and decomposition behavior. The presence of water can initiate the breakdown of the compound into its constituent parts, urea and nitric acid. dtic.milnih.gov

Research indicates that urea nitrate possesses a lower critical relative humidity (CRH) compared to urea, rendering it more susceptible to destabilization in moist environments. The critical relative humidity is the specific humidity level at which a material begins to absorb moisture from the atmosphere. For context, at 30°C, pure urea has a CRH of 72.5%, while ammonium nitrate's CRH is 59.5%. fertilizer.org When certain compounds are mixed, this value can be drastically lower; a mixture of urea and ammonium nitrate can begin to absorb water at a relative humidity as low as 18%. researchgate.net This heightened sensitivity to atmospheric moisture is a key factor in the handling and storage of urea nitrate.

Studies utilizing thermogravimetric analysis (TGA) have quantified the impact of temperature and exposure on the stability of urea nitrate. Isothermal experiments reveal a direct correlation between temperature and the rate of mass loss, a primary indicator of decomposition. The decomposition process is significantly accelerated in open environments where the sample is exposed to ambient humidity, as compared to covered samples. For instance, at 80°C, a covered urea nitrate sample lost approximately 60% less mass than an uncovered sample, highlighting the role of atmospheric exposure in its degradation. dtic.mil This suggests that limiting contact with humid air can substantially mitigate the rate of decomposition. dtic.mil The breakdown in the presence of moisture is a reversion to its precursors, urea and nitric acid. dtic.mil

The following tables present data from research on the hygroscopicity of related compounds and the thermal stability of urea nitrate.

Table 1: Critical Relative Humidity (CRH) of Urea and Related Compounds This table shows the CRH for urea and ammonium nitrate at a standard temperature, illustrating their hygroscopic nature. Urea nitrate is known to be more sensitive to humidity than urea alone.

| Compound | Critical Relative Humidity (CRH) at 30°C | Source(s) |

| Urea | 72.5% | fertilizer.org |

| Ammonium Nitrate | 59.5% | fertilizer.org |

| Urea & Ammonium Nitrate Mixture | 18.0% | researchgate.net |

Table 2: Isothermal Mass Loss of Urea Nitrate at Various Temperatures This table summarizes the findings from thermogravimetric analysis (TGA) on uncovered urea nitrate samples over a 500-minute period, demonstrating the effect of temperature on its decomposition rate. dtic.mil

| Temperature (°C) | Maximum Mass Loss (%) after 500 min | Key Observation | Source(s) |

| 40 | < 1% | Minimal decomposition. | dtic.mil |

| 50 | ~1% | Slight increase in mass loss. | dtic.mil |

| 60 | ~2% | Stable if stored below this temperature. | dtic.mil |

| 70 | ~6% | Rate of mass loss approximately triples above 60°C. | dtic.mil |

| 80 | ~8% | Rate of mass loss quadruples above 80°C. | dtic.mil |

| 90 | ~12% | Significant decomposition, but still requires over 3 days for complete breakdown under these conditions. | dtic.mil |

Theoretical studies further explain the role of water in the decomposition process. Computational models suggest that water molecules can act as catalysts, promoting hydrolysis reactions and reducing the energy barrier for decomposition. publish.csiro.au The interaction between urea nitrate and water can lead to the formation of zwitterions, influencing its reactivity. publish.csiro.au

Advanced Analytical Methodologies for Detection and Differentiation of Urea Nitrate

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating urea (B33335) nitrate (B79036) from complex matrices, thereby enabling accurate identification and quantification. Liquid chromatography, in particular, has proven to be a versatile tool for this purpose.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Trace Analysis

For enhanced sensitivity and specificity in trace analysis, Liquid Chromatography is frequently coupled with Mass Spectrometry (LC/MS). This combination allows for the separation of urea nitrate from other components in a sample, followed by its definitive identification based on its mass-to-charge ratio. LC/MS methods have been successfully developed using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources, operating in both positive and negative ionization modes. researchgate.net

One established method for the recovery and detection of trace amounts of urea nitrate involves extraction with hot acetone (B3395972), followed by chromatography on a Chromosorb G-HP column, with subsequent analysis of the eluent by LC/MS using APCI. researchgate.netnih.gov This approach has been effective in identifying urea nitrate in actual case exhibits. researchgate.netnih.gov However, a critical consideration is the potential for in-situ formation of urea nitrate during the analytical procedure from precursors like urea and nitrate ions in the presence of a proton source. This can lead to the detection of the characteristic adduct ion even when authentic urea nitrate was not originally present in the sample. researchgate.netnih.gov Research is ongoing to develop methods to differentiate between authentic urea nitrate and artifacts formed during analysis. ojp.gov

Recent advancements in high-resolution mass spectrometry, such as Orbitrap MS, coupled with LC, have further improved the capabilities for rapid and robust quantification of urea nitrate. nih.gov

Advanced Spectrometric Detection Methods

Mass spectrometry plays a pivotal role in the confirmatory analysis of urea nitrate, offering high selectivity and sensitivity. Different ionization techniques have been explored to optimize the detection of this compound.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of ionic and polar compounds like urea nitrate. In negative ion mode ESI-MS, urea nitrate can be detected as specific adduct ions. researchgate.netnih.gov Commonly observed adducts include [urea nitrate+NO₃]⁻ and [urea nitrate+HNO₃+NO₃]⁻. researchgate.netnih.govfiu.edu The structure of these adduct ions has been confirmed through measurements using isotopically labeled urea nitrate. nih.gov

To overcome challenges related to the dissociation of urea nitrate in aqueous solutions and interferences from other salts, methods have been developed that utilize non-aqueous solvents or the addition of complexing agents like 18-crown-6 (B118740). researchgate.netresearchgate.net The addition of 18-crown-6 in a non-aqueous environment allows for the sensitive and selective detection of the uronium ion via positive ion ESI-MS. researchgate.net This approach has been shown to be capable of differentiating urea from the uronium ion and is not subject to interference from a mixture of urea and ammonium (B1175870) nitrate. researchgate.net Detection limits using this method have been reported to be under 2 µM. researchgate.net

| Ionization Mode | Adduct Ions Observed | Key Methodological Aspects |

| Negative ESI-MS | [urea nitrate+NO₃]⁻, [urea nitrate+HNO₃+NO₃]⁻ researchgate.netfiu.edu | Direct infusion or coupled with LC. fiu.edu |

| Positive ESI-MS | [18C6+uronium]⁺ researchgate.net | Requires addition of 18-crown-6 in a non-aqueous solvent. researchgate.net |

Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Atmospheric Pressure Chemical Ionization (APCI) is another effective ionization technique for the analysis of urea nitrate, particularly for less polar and thermally stable compounds. wikipedia.org Similar to ESI, APCI-MS analysis of urea nitrate in the negative ion mode reveals the formation of characteristic adduct ions, namely [urea nitrate+NO₃]⁻ and [urea nitrate+HNO₃+NO₃]⁻. nih.gov Collision-induced dissociation of these adduct ions produces typical fragmentation patterns that enable the confident identification of urea nitrate in trace amounts. nih.gov

APCI is often coupled with HPLC for the analysis of complex samples. researchgate.netnih.gov A method involving extraction with hot acetone and clean-up on a Chromosorb G-HP column followed by HPLC/APCI/MS has been demonstrated for the identification of urea nitrate in trace evidence. ojp.gov It is important to note the potential for the analytical process itself to generate urea nitrate, which necessitates careful interpretation of the results. researchgate.netnih.gov

Methodological Challenges in Differentiation from Precursors and Analytical Artifacts

The accurate detection and differentiation of urea nitrate from its precursors and potential analytical artifacts present significant methodological hurdles in forensic and analytical chemistry. These challenges stem from the inherent instability of the compound, the possibility of its formation during analysis, and interference from chemically similar substances.

A primary difficulty in identifying urea nitrate, particularly in post-explosion scenarios, is its tendency to decompose back into its original components: urea and nitric acid. nih.govnih.gov This reversion is readily facilitated by the presence of water, making analysis of debris challenging as urea and nitric acid are ubiquitous and hold comparatively low evidentiary value on their own. nih.gov

Perhaps the most critical challenge is the potential for urea nitrate to be formed as an analytical artifact during the analytical procedure itself. nih.govresearchgate.netojp.gov The presence of urea, nitrate ions, and a source of protons within a sample can lead to the in-situ synthesis of urea nitrate. nih.govresearchgate.net Consequently, a positive identification of the characteristic adduct ion via techniques like mass spectrometry does not unequivocally prove the existence of "authentic" urea nitrate in the original evidence. nih.govojp.gov This necessitates the development of analytical protocols that can distinguish between pre-existing urea nitrate and artifacts formed during analysis. ojp.gov

Several analytical techniques face specific challenges in differentiating urea nitrate.

Mass Spectrometry (MS): While powerful, MS-based methods can be susceptible to interferences.

Artifact Formation: As mentioned, the combination of urea, nitrate ions, and an acid or acidic salt during sample preparation can generate urea nitrate, leading to a false positive. ojp.gov

Acidic Conditions: In methods that use derivatization, such as with xanthydrol for Gas Chromatography/Mass Spectrometry (GC/MS) analysis, strongly acidic conditions (pH < 2) can convert urea into the uronium ion. nih.gov This ion then behaves identically to the uronium ion from authentic urea nitrate, creating a significant nuisance and potential for misidentification. nih.gov

Isotope Ratio Mass Spectrometry (IRMS): IRMS is a valuable tool for linking urea nitrate to its precursor materials. However, challenges exist:

Excess Precursors: The presence of excess nitric acid in synthesized urea nitrate samples can affect the bulk nitrogen isotope values, making an ionic separation step essential for accurate analysis. researchgate.net

Isotopic Fractionation: While the isotopic composition of the reactants is largely preserved in the final product, studies have shown that the urea in the product is slightly enriched in ¹⁵N (by less than 1‰) compared to the reactant urea. researchgate.net This subtle shift must be accounted for when establishing precursor-product relationships.

Chromatographic and Spectroscopic Methods: These methods are essential but not without their own differentiation problems.

Co-elution and Interference: High-Performance Liquid Chromatography (HPLC) methods must be carefully optimized to separate urea nitrate from potential interferences like ammonium, nitrate, and urea, which might not produce a response under standard conditions but could interfere in complex matrices. nih.gov

Spectroscopic Overlap: Infrared (IR) spectroscopy can be used for identification, but degradation of urea nitrate at elevated temperatures (e.g., 100°C) produces a mixture of ammonium nitrate, urea, and biuret (B89757), whose spectral features could complicate the identification of the original compound. researchgate.net

To address these challenges, specific analytical strategies have been developed. For instance, using non-aqueous reagents and maintaining neutral conditions can make derivatization reactions with fluorophores like xanthydrol specific to the urea nitrate ion pair, avoiding false positives from urea itself. nih.gov Similarly, colorimetric tests using reagents like p-dimethylaminocinnamaldehyde (p-DMAC) have been developed to be specific to urea nitrate under neutral conditions, where urea does not react. researchgate.net

Table of Research Findings on Differentiation Challenges

| Analytical Technique | Challenge | Findings and Solutions | Citations |

|---|---|---|---|

| Liquid Chromatography Mass Spectrometry (LC/MS) | In-situ formation of urea nitrate during analysis from precursors (urea, nitrate ions, protons). | The presence of the characteristic adduct ion does not necessarily indicate "authentic" urea nitrate. Solutions are needed to overcome this ambiguity, such as modifying analytical protocols. | nih.govresearchgate.netojp.gov |

| Gas Chromatography/Mass Spectrometry (GC/MS) with Derivatization | Under strongly acidic conditions (pH<2), urea is converted to the uronium ion, mimicking authentic urea nitrate. | This is a nuisance as it behaves like an authentic uronium cation. However, such acidic conditions are not typical at common crime scenes. | nih.gov |

| Isotope Ratio Mass Spectrometry (IRMS) | Excess nitric acid in samples can skew bulk nitrogen isotope values. | Ionic separation is an essential step in the nitrogen isotope analysis to get accurate measurements of the component ions. | researchgate.net |

| Isotope Ratio Mass Spectrometry (IRMS) | Slight isotopic fractionation occurs during synthesis. | The urea in the product UN is slightly enriched in ¹⁵N (<1‰) relative to the reactant urea. This must be considered for forensic linkage. | researchgate.net |

| Infrared (IR) Spectroscopy | Degradation products can interfere with analysis. | At 100°C, urea nitrate degrades into a mixture including ammonium nitrate, urea, and biuret, which can complicate spectral interpretation. | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence | Potential interference from precursors and related compounds. | A developed method using non-aqueous reagents and derivatization with xanthydrol showed no response from potential interferences like ammonium, nitrate, and urea under standard conditions. | nih.gov |

| Colorimetric Tests (e.g., with p-DMAC) | Ensuring specificity to urea nitrate and not its precursors. | The test is based on a reaction under neutral conditions where urea itself does not react, providing specificity. Other common substances did not produce false positives. | researchgate.net |

Applications in Advanced Materials Science Research

Energetic Materials Science Investigations

Urea (B33335) nitrate (B79036) is a compound of significant interest in the field of energetic materials science. Its characteristics as a secondary explosive, derived from readily available precursors, have prompted extensive research into its behavior under various stimuli. Studies often focus on its detonation properties and thermal decomposition pathways to better understand its potential and limitations.

Urea nitrate is recognized as an energetic material, and its detonation and deflagration properties have been the subject of forensic and materials science research. fraunhofer.de The presence of a carbonyl group (CO) in the urea nitrate molecule influences its contribution to reaction propagation compared to other nitrates like ammonium (B1175870) nitrate. fraunhofer.de

Research comparing urea nitrate with ammonium nitrate in energetic compositions has shown some similar behaviors, though with notable differences. fraunhofer.de For instance, thermogram analysis reveals that urea nitrate exhibits an exothermic peak at a relatively low temperature, distinguishing it from ammonium nitrate. fraunhofer.de When mixed with binders such as an energetic thermoplastic elastomer (ETPE), the resulting compositions show low flame propagation velocities in atmospheric pressure tests, with flame temperatures ranging from 650 to 1000 ºC. fraunhofer.de

Computational modeling is a key tool for predicting the detonation characteristics of urea nitrate-based mixtures. The THOR code has been used to predict decomposition products and combustion/detonation properties of mixtures containing urea nitrate and ETPE. fraunhofer.de Similarly, thermochemical calculation codes like CHEETAH and reactive flow models are employed to investigate the effects of charge size and confinement on detonation behavior, as urea nitrate is considered a non-ideal explosive. bibliotekanauki.pl Non-ideal explosives have detonation behaviors that are significantly dependent on these physical parameters. bibliotekanauki.pl

Sensitivity to detonation is a critical parameter. Experiments using commercial detonators for initiation have been conducted to assess the detonation sensitivity of urea nitrate mixtures. fraunhofer.de These tests are crucial for understanding the conditions required to initiate a stable detonation in the material.

Table 1: Detonation and Combustion Properties of Urea Nitrate Mixtures

| Property | Observation | Conditions |

|---|---|---|

| Flame Temperature | 650 - 1000 ºC | Mixture with Energetic Thermoplastic Elastomer (ETPE) at atmospheric pressure. fraunhofer.de |

| Flame Velocity | Low propagation velocity (< cm/s) | Cigar burning tests of ETPE mixtures at atmospheric pressure. fraunhofer.de |

| Detonation Behavior | Non-ideal | Dependent on charge size and confinement. bibliotekanauki.pl |

| Thermal Behavior | Shows an exothermic peak at a low temperature | Thermogram (DSC/TGA) analysis. fraunhofer.deuc.pt |

The thermal decomposition of urea nitrate is a complex process that dictates its energy release. Upon heating, it decomposes explosively. researchgate.net The decomposition mechanism below its melting point has been studied, revealing that at 100°C, it completely degrades over 72 hours. iaea.org This degradation yields a solid mixture (69%) composed of ammonium nitrate, urea, and biuret (B89757), and gaseous species (31%) including residual nitric acid, isocyanic acid, and traces of ammonia (B1221849). iaea.org

Quantum chemistry studies suggest that the most favorable decomposition pathway for gaseous urea nitrate involves a nitric acid-catalyzed breakdown of urea into isocyanic acid (HNCO) and ammonia (NH₃). acs.org These initial products, along with nitric acid, are expected to be the primary species formed during decomposition. acs.org

Advanced techniques like laser-heating calorimetry have been used to perform thermal analysis at high heating rates (up to 60 K/s). nist.govnih.gov These experiments show that urea nitrate samples react rapidly, typically between 0.5 and 0.75 seconds, when initiated near their decomposition temperature. nist.govnih.gov This method allows for the estimation of the energy release rate and the total specific energy release (enthalpy of explosion). nist.govnih.gov The thermal signatures obtained from this technique are distinct for different chemicals, aiding in their identification. nih.gov